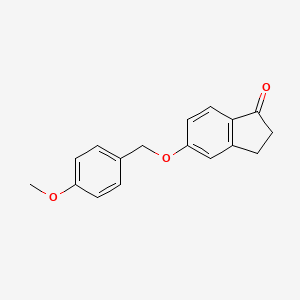

5-(4-Methoxybenzyloxy)-indan-1-one

Description

Properties

IUPAC Name |

5-[(4-methoxyphenyl)methoxy]-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-14-5-2-12(3-6-14)11-20-15-7-8-16-13(10-15)4-9-17(16)18/h2-3,5-8,10H,4,9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSPONMRBZRWPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Overview of 5-(4-Methoxybenzyloxy)-indan-1-one in medicinal chemistry

An In-Depth Technical Guide to 5-(4-Methoxybenzyloxy)-indan-1-one in Medicinal Chemistry

Authored by a Senior Application Scientist

Foreword: The Indanone Scaffold - A Privileged Structure in Drug Discovery

The 1-indanone core is a recurring motif in a multitude of biologically active compounds, earning it the status of a "privileged structure" in medicinal chemistry.[1] Its rigid, bicyclic framework serves as a versatile scaffold for designing ligands that can interact with a wide array of biological targets with high specificity. From potent agents for treating neurodegenerative diseases to novel anti-inflammatory and anticancer therapeutics, the indanone skeleton is a cornerstone of modern drug development.[1][2] This guide focuses on a specific, strategically important derivative: 5-(4-Methoxybenzyloxy)-indan-1-one . We will explore its synthesis, properties, and critical role as a key intermediate that unlocks access to a diverse chemical space for discovering next-generation therapeutics.

Core Compound Analysis: 5-(4-Methoxybenzyloxy)-indan-1-one

5-(4-Methoxybenzyloxy)-indan-1-one is not typically an active pharmaceutical ingredient itself. Instead, it is a highly valuable synthetic intermediate. Its structure is derived from 5-hydroxy-1-indanone, where the phenolic hydroxyl group is protected as a 4-methoxybenzyl (PMB) ether. This protection is a crucial synthetic strategy, preventing the reactive hydroxyl group from interfering with subsequent chemical modifications, particularly at the C2 position, which is often functionalized to build pharmacological activity.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and further development.

| Property | Value |

| Molecular Formula | C₁₇H₁₆O₃ |

| Molecular Weight | 268.31 g/mol |

| Appearance | Typically an off-white to light brown solid |

| Core Scaffold | 1-Indanone |

| Key Functional Groups | Ketone, Ether, Aromatic Rings |

| Primary Role | Synthetic Intermediate / Protected Precursor |

Synthesis and Strategic Importance

The preparation of 5-(4-Methoxybenzyloxy)-indan-1-one is a multi-step process that begins with the synthesis of the 5-hydroxy-1-indanone core, followed by the strategic protection of the hydroxyl group.

Synthesis of the 5-Hydroxy-1-indanone Precursor

The most prevalent method for constructing the indanone ring system is through an intramolecular Friedel-Crafts acylation.[2][3] This reaction involves the cyclization of a 3-arylpropanoic acid derivative.

The general workflow is as follows:

-

Starting Material: A suitably substituted phenylpropanoic acid, such as 3-(3-hydroxyphenyl)propanoic acid.

-

Acyl Chloride Formation: The carboxylic acid is converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Intramolecular Cyclization: In the presence of a Lewis acid catalyst (e.g., AlCl₃), the acyl chloride undergoes an intramolecular Friedel-Crafts reaction, where the electrophilic acyl group attacks the electron-rich aromatic ring to form the five-membered cyclopentanone ring, yielding 5-hydroxy-1-indanone.[2]

Protection of the Hydroxyl Group

With the 5-hydroxy-1-indanone core in hand, the next critical step is to protect the phenolic hydroxyl group. The 4-methoxybenzyl (PMB) ether is an excellent choice for this purpose because it is stable to a wide range of reaction conditions (e.g., basic conditions used in aldol condensations) yet can be readily removed later under specific oxidative or acidic conditions without disturbing other parts of the molecule.

The protection is typically achieved via a Williamson ether synthesis:

-

5-hydroxy-1-indanone is treated with a base (e.g., K₂CO₃ or NaH) to deprotonate the hydroxyl group, forming a phenoxide.

-

This nucleophilic phenoxide then reacts with 4-methoxybenzyl chloride (PMB-Cl) to displace the chloride and form the desired 5-(4-methoxybenzyloxy)-indan-1-one.

Synthetic Workflow Diagram

The following diagram outlines the strategic synthesis and subsequent derivatization pathway.

Caption: Synthetic workflow for 5-(4-Methoxybenzyloxy)-indan-1-one and its derivatives.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The true value of 5-(4-Methoxybenzyloxy)-indan-1-one lies in its utility as a scaffold for creating derivatives with diverse therapeutic potential. The most common modification is an aldol or Knoevenagel condensation at the C2 position with various aromatic aldehydes to generate a class of compounds known as 2-benzylidene-1-indanones or arylidene indanones.[4][5]

Anti-Inflammatory Agents

Derivatives of the indanone scaffold have shown significant promise as anti-inflammatory agents.

-

Mechanism of Action: Studies have revealed that certain 2-benzylidene-1-indanone derivatives can potently suppress the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-α (TNF-α) in macrophages stimulated by lipopolysaccharide (LPS).[6] This activity is often mediated by blocking the activation of key proinflammatory signaling pathways such as NF-κB and MAPK.[6]

-

SAR Insights: Structure-activity relationship studies have shown that the presence and position of a hydroxyl group on the indanone ring are crucial for activity.[7] For instance, compounds with a hydroxyl group at the C5 or C6 position often exhibit enhanced inhibitory activity on the production of reactive oxygen species (ROS).[7] The nature and substitution pattern on the appended benzylidene ring also heavily influence potency.

Neuroprotective Agents for Alzheimer's Disease

The indanone scaffold is central to the design of agents targeting Alzheimer's disease. Arylidene indanones, considered rigid analogs of chalcones, have been extensively explored as inhibitors of cholinesterases (AChE and BuChE), enzymes implicated in the progression of Alzheimer's.[4][5]

-

SAR Insights: The substitution pattern on both the indanone and the benzylidene rings dictates the potency and selectivity of cholinesterase inhibition. Modifications at the 5 and 6-positions of the indanone core with methoxy or hydroxy groups have been shown to be important for activity against Aβ aggregation, another key pathological hallmark of Alzheimer's disease.[5]

Anticancer Therapeutics

The indanone framework is also a viable scaffold for the development of anticancer agents.

-

Targets: Derivatives have been designed as aromatase inhibitors for breast cancer therapy.[8] Others have shown direct cytotoxic activity against cancer cell lines like MCF-7 (breast cancer).[5] The planar structure of the arylidene indanone system is thought to facilitate binding to biological targets.[4]

Angiotensin-Converting Enzyme (ACE) Inhibitors

Starting from 5-hydroxy indanone, novel β-amino alcohol derivatives have been synthesized and evaluated as non-carboxylic acid ACE inhibitors for the treatment of hypertension.[9] This demonstrates the versatility of the C5-substituted indanone core for creating compounds that target the cardiovascular system.

Illustrative Signaling Pathway

The diagram below depicts a simplified version of the NF-κB signaling pathway, a common target for anti-inflammatory indanone derivatives.

Caption: Potential anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Experimental Protocols

The following protocols are representative examples based on established chemical methodologies for the synthesis and derivatization of the title compound.

Protocol 1: Synthesis of 5-(4-Methoxybenzyloxy)-indan-1-one

Objective: To synthesize the target intermediate from 5-hydroxy-1-indanone.

Materials:

-

5-hydroxy-1-indanone (1.0 eq)

-

4-Methoxybenzyl chloride (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask charged with 5-hydroxy-1-indanone and potassium carbonate, add anhydrous acetone.

-

Stir the suspension vigorously at room temperature.

-

Add 4-methoxybenzyl chloride dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Filter off the solid potassium carbonate and wash with acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting solid by column chromatography on silica gel or by recrystallization to yield pure 5-(4-methoxybenzyloxy)-indan-1-one.

Protocol 2: Synthesis of a 2-Benzylidene Derivative

Objective: To perform a Claisen-Schmidt condensation to create a C2-functionalized derivative.

Materials:

-

5-(4-Methoxybenzyloxy)-indan-1-one (1.0 eq)

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

-

Ethanol

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

Procedure:

-

Dissolve 5-(4-Methoxybenzyloxy)-indan-1-one and the desired benzaldehyde in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add the aqueous base solution dropwise with continuous stirring.

-

Allow the reaction to stir in the ice bath and then warm to room temperature. A precipitate will typically form.

-

Monitor the reaction by TLC until the starting indanone is consumed.

-

Once complete, neutralize the mixture with dilute HCl.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with water and then with cold ethanol to remove impurities.

-

Dry the product to obtain the desired (E)-2-benzylidene-5-(4-methoxybenzyloxy)-indan-1-one derivative.

Conclusion and Future Outlook

5-(4-Methoxybenzyloxy)-indan-1-one is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its synthesis, centered around the robust Friedel-Crafts acylation and a crucial protecting group strategy, provides a reliable pathway to a versatile scaffold. By leveraging this intermediate, researchers can efficiently synthesize libraries of complex indanone derivatives. The proven success of these derivatives in modulating key biological pathways related to inflammation, neurodegeneration, and cancer underscores the immense potential of this scaffold.[1][6][8] Future work will undoubtedly focus on exploring novel substitutions on both the indanone and benzylidene rings, fine-tuning the pharmacokinetic and pharmacodynamic properties to develop highly potent and selective clinical candidates for a range of challenging diseases.

References

-

Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances.[4][5]

-

Semantic Scholar. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view.[5]

-

PubMed. (2017). Design, synthesis, and structure-activity relationship study of halogen containing 2-benzylidene-1-indanone derivatives for inhibition of LPS-stimulated ROS production in RAW 264.7 macrophages. European Journal of Medicinal Chemistry.[7]

-

PMC. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury.[6]

-

ChemRxiv. (n.d.). Structure-Guided Design, synthesis, and evaluation of 1-Indanone and 1,3- Indandione Derivatives as ligands.[10]

-

Guidechem. (2021). How is 5-Methoxy-1-indanone synthesized and what are its applications?[11]

- Not directly cited in the final text.

-

PMC. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.[12]

-

Bentham Science. (n.d.). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential.[13]

-

PubMed. (2018). Potent ACE inhibitors from 5-hydroxy indanone derivatives. Bioorganic Chemistry.[9]

-

Benchchem. (n.d.). 5-Methoxyindan-1-one: A Technical Guide.[3]

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.[2]

-

PMC. (n.d.). (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one.[14]

- Not directly cited in the final text.

-

ResearchGate. (2025). Recent developments in biological activities of indanones.[1]

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity.[15]

- Not directly cited in the final text.

- Not directly cited in the final text.

- Not directly cited in the final text.

-

MDPI. (2025). New Synthetic Applications of 2-Benzylidene-1-indanones: Synthesis of 4b,10,10a,11-Tetrahydro-5H-indeno[1,2-H]quinoline and 1′-(Diisopropylamino)-2,2′-spirobi[indene]-1,3′(1′H,3H)-dione.[16]

-

ResearchGate. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view.[8]

-

Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry.[17]

Sources

- 1. researchgate.net [researchgate.net]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and structure-activity relationship study of halogen containing 2-benzylidene-1-indanone derivatives for inhibition of LPS-stimulated ROS production in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Potent ACE inhibitors from 5-hydroxy indanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. guidechem.com [guidechem.com]

- 12. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eurekaselect.com [eurekaselect.com]

- 14. (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Strategic Pharmacophore Analysis: 5-Substituted Indan-1-one Derivatives

Executive Summary

The indan-1-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a rigid bicyclic core that mimics the pharmacophoric features of various endogenous ligands. While the core itself provides a scaffold for

This guide analyzes the structural and synthetic dominance of 5-substituted indan-1-one derivatives. Unlike the C2 position, which is often utilized for chain extension (as seen in Donepezil), the C5 position governs the electronic environment of the aromatic ring and provides a direct anchor for interactions with the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE) and the Colchicine binding site of tubulin. This review synthesizes data from neurodegenerative and oncological research to provide a roadmap for rational drug design.

Structural & Pharmacophoric Logic (SAR)[1]

The "5-Position" Imperative

In the context of ligand-protein binding, the 5-position of the indanone ring is non-trivial. It sits para to the carbonyl group (C1) and meta to the aliphatic bridge.

-

Electronic Modulation: Substituents at C5 directly conjugate with the C1-carbonyl via the aromatic system. Electron-donating groups (EDGs) like methoxy (-OMe) at C5 increase the electron density of the carbonyl oxygen, potentially enhancing hydrogen bond acceptor capability with residues like Phe295 in AChE.

-

Steric Vector: In the binding pocket of AChE, the 5- and 6-positions orient towards the tryptophan-rich rim of the PAS. Bulky substitutions here must be carefully managed to maintain

-

DOT Visualization: The Indanone SAR Map

The following diagram illustrates the pharmacophoric pressure points of the indan-1-one scaffold.

Figure 1: Pharmacophoric dissection of the indan-1-one scaffold highlighting the strategic importance of the C5 position for electronic and steric optimization.

Synthetic Architectures: Accessing the 5-Position

Accessing 5-substituted indanones requires a choice between "Early-Stage Installation" (Classical) and "Late-Stage Divergence" (Modern).

A. Classical Route: Intramolecular Friedel-Crafts

The traditional approach relies on the cyclization of 3-(3-substituted-phenyl)propionic acids.

-

Mechanism: Acid-catalyzed intramolecular acylation.

-

The Regioselectivity Problem: A substituent at the meta-position of the phenylpropionic acid precursor can lead to cyclization at two different ortho positions, yielding a mixture of 5-substituted and 7-substituted indanones.

-

Causality: Electron-donating groups (e.g., -OMe) activate the ring but can complicate regiocontrol. Electron-withdrawing groups (e.g., -F, -Cl) deactivate the ring, requiring harsher conditions (superacids like triflic acid or polyphosphoric acid).

B. Modern Route: Pd-Catalyzed Divergence (Recommended)

For high-throughput medicinal chemistry, we prioritize the Late-Stage Functionalization of 5-bromoindan-1-one. This protocol is self-validating because the starting material is regiochemically pure, eliminating the risk of isomeric mixtures.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Installation of amine pharmacophores at C5.

-

Reagents: 5-bromoindan-1-one (1.0 eq), Morpholine/Piperidine derivative (1.2 eq),

(2 mol%), BINAP (4 mol%), -

Solvent System: Toluene (Anhydrous, degassed).

-

Procedure:

-

Charge an oven-dried Schlenk tube with catalyst, ligand, and base under Argon.

-

Add 5-bromoindan-1-one and amine in toluene.

-

Heat to 100°C for 12 hours.

-

Validation Point: Monitoring by TLC/LC-MS must show complete consumption of the bromide. Appearance of the deshielded aromatic proton ortho to the amine confirms C5 substitution.

-

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Figure 2: Decision matrix for synthetic route selection. Route B is preferred for SAR exploration due to regiochemical fidelity.

Therapeutic Applications & Data

A. Neurodegeneration: Acetylcholinesterase (AChE) Inhibition

The 5,6-dimethoxy-indan-1-one moiety is the anchor of Donepezil (Aricept).[1] The 5-methoxy group is not merely decorative; it provides essential hydrophobic bulk and electron density to interact with the PAS.

-

Mechanism: Dual binding site inhibitor. The indanone binds to the PAS (Peripheral Anionic Site), while a pendant amine (linked at C2) binds to the CAS (Catalytic Active Site).

-

Recent Advances: Replacing the 5-OMe with bulky heterocycles or halogens can alter selectivity between AChE and BuChE (Butyrylcholinesterase).

Table 1: Comparative Potency of 5-Substituted Indanone Derivatives (AChE Inhibition)

| Compound ID | C5 Substituent | C6 Substituent | C2 Linker | IC50 (AChE) | Selectivity (AChE/BuChE) | Ref |

| Donepezil | -OMe | -OMe | Benzylpiperidine | 5.7 nM | High | [1] |

| Analog 19 | -NH-CO-Ph | -H | Benzylpiperidine | 80 nM | 40.1 | [2] |

| Compound A1 | Indole-fused | -H | Tetrahydropyridine | 54 nM | Moderate | [3] |

| 5-Fluoro | -F | -H | Benzylpiperidine | >100 nM | Low | [4] |

Interpretation: The 5-OMe (Donepezil) remains optimal for pure potency, but 5-Amide derivatives (Analog 19) offer superior selectivity, reducing off-target effects.

B. Oncology: Tubulin Polymerization Inhibition

Indan-1-ones functionalized at C2 with a benzylidene group (chalcone-like) are potent antimitotic agents.

-

Binding Mode: These compounds occupy the Colchicine Binding Site of tubulin.[2][3]

-

The C5 Role: A methoxy or hydroxy group at C5 is critical for mimicking the A-ring of colchicine.

-

Data: 5-methoxy-2-benzylidene-indan-1-ones show

values in the low micromolar range (0.6 - 2.0

References

-

Sugimoto, H., et al. "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (E2020)." Journal of Medicinal Chemistry, 1995. Link

-

Yerdelen, K. O., et al. "Synthesis and biological evaluation of new N-benzylpiperidine derivatives as potential acetylcholinesterase inhibitors." European Journal of Medicinal Chemistry, 2015. Link

-

Li, Q., et al. "Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors." Future Medicinal Chemistry, 2023.[4] Link

-

BenchChem Protocols. "Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry." BenchChem Application Notes, 2025. Link

-

Prakasham, A. P., et al. "Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization."[5] Bioorganic & Medicinal Chemistry, 2012.[5][6] Link

Sources

- 1. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization | MDPI [mdpi.com]

- 4. Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.tue.nl [research.tue.nl]

- 6. Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Design and Synthesis of Next-Generation AChE Inhibitors: Utilizing 5-(4-Methoxybenzyloxy)-indan-1-one

Application Note: AN-CHM-2024-08

Executive Summary

The development of acetylcholinesterase (AChE) inhibitors remains a cornerstone in the therapeutic strategy for Alzheimer's disease (AD).[1][2] While Donepezil (Aricept®) is the market standard, resistance and side effects necessitate the development of novel analogs.

This Application Note details the specific utility of 5-(4-Methoxybenzyloxy)-indan-1-one as a pivotal intermediate. Unlike the standard 5,6-dimethoxy scaffold of Donepezil, this 5-substituted ether variant offers a unique vector for probing the Acetylcholinesterase gorge. The bulky 4-methoxybenzyl (PMB) group serves a dual purpose: it acts as a hydrophobic probe for the Peripheral Anionic Site (PAS) and functions as a modifiable chemical handle.

This guide provides validated protocols for synthesizing this scaffold, coupling it with piperidine pharmacophores, and evaluating its biological efficacy.[3]

Scientific Rationale & Mechanism

The Dual Binding Site Hypothesis

AChE features a unique catalytic gorge approximately 20 Å deep.

-

Catalytic Active Site (CAS): Located at the bottom of the gorge; binds the indanone core.

-

Peripheral Anionic Site (PAS): Located at the rim; binds the N-benzyl piperidine moiety.

Why 5-(4-Methoxybenzyloxy)-indan-1-one? Standard Donepezil relies on a 5,6-dimethoxy substitution pattern for CAS interaction. By replacing the 5-methoxy group with a 4-methoxybenzyloxy group, we introduce a "bivalent" ligand potential. The extended benzyl ether moiety can reach up the gorge, potentially creating secondary pi-stacking interactions with aromatic residues (e.g., Trp286) lining the gorge, effectively increasing binding affinity and selectivity over Butyrylcholinesterase (BuChE).[3]

Chemical Versatility

The 4-methoxybenzyl (PMB) group is chemically versatile:

-

Pharmacophore: It remains intact to provide steric bulk and lipophilicity.

-

Protecting Group: It can be selectively cleaved (e.g., using DDQ or TFA) to regenerate a free phenol at position 5, allowing for late-stage diversification (e.g., carbamate attachment for dual AChE/BuChE inhibition).[3]

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Preparation of 5-(4-Methoxybenzyloxy)-indan-1-one from 5-hydroxy-1-indanone.

Reagents:

-

5-Hydroxy-1-indanone (1.0 eq)[4]

-

4-Methoxybenzyl chloride (PMB-Cl) (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)[3]

-

Potassium Iodide (KI) (0.1 eq - Catalyst)

-

Solvent: DMF (Anhydrous) or Acetone[3]

Procedure:

-

Dissolution: Charge a round-bottom flask with 5-hydroxy-1-indanone (e.g., 10 mmol) and dissolve in anhydrous DMF (30 mL).

-

Base Addition: Add K₂CO₃ (20 mmol) and KI (1 mmol). Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol.

-

Note: The color typically shifts to a darker shade indicating phenoxide formation.

-

-

Alkylation: Dropwise add 4-methoxybenzyl chloride (12 mmol).

-

Heating: Heat the reaction mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Stop Point: Reaction is complete when the starting phenol spot (Rf ~0.2) disappears and the product spot (Rf ~0.5) dominates.

-

-

Work-up: Pour the mixture into ice-cold water (150 mL). The product usually precipitates as a solid.

-

Purification: Filter the solid, wash with water, and recrystallize from Ethanol.

-

Yield Expectation: 85–92%.

-

Protocol B: Aldol-Condensation (The "Warhead" Attachment)

Objective: Coupling the scaffold with N-benzylpiperidine-4-carboxaldehyde to form the Donepezil-like precursor.

Reagents:

-

Scaffold from Protocol A (1.0 eq)

-

1-Benzylpiperidine-4-carboxaldehyde (1.1 eq)

-

Base: Lithium Diisopropylamide (LDA) or KOH/MeOH[3]

-

Solvent: THF (for LDA) or Methanol (for KOH)[3]

Procedure (Method B: KOH/MeOH - Scalable):

-

Setup: Dissolve the indanone scaffold (5 mmol) and the piperidine aldehyde (5.5 mmol) in MeOH (20 mL).

-

Catalysis: Add KOH pellets (6 mmol) crushed into powder.

-

Reflux: Heat to reflux (65°C) for 6–12 hours.

-

Isolation: Cool to room temperature. The product (benzylidene derivative) often precipitates as a yellow solid. If not, concentrate in vacuo and extract with DCM.[3]

-

Characterization: Verify the presence of the alkene proton via ¹H NMR (typically a singlet or doublet around 7.2–7.5 ppm).

Protocol C: Selective Hydrogenation

Objective: Reduction of the exocyclic double bond to yield the final saturated inhibitor.

Procedure:

-

Catalyst: 10% Pd/C (10 wt% loading).

-

Solvent: THF:MeOH (1:1).

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure is sufficient) for 2–4 hours at RT.

-

Critical Control: Monitor closely to avoid reducing the ketone (to alcohol) or the benzyl ether. Donepezil analogs require the ketone to remain intact for hydrogen bonding with the Phe295 backbone in the enzyme.

-

-

Filtration: Filter through a Celite pad to remove Pd/C.

-

Final Salt Formation: Dissolve the free base in minimal acetone and add 1.0 eq of HCl (in ether) to precipitate the hydrochloride salt for biological testing.

Workflow Visualization

The following diagram illustrates the critical synthesis pathway and the decision logic for derivatization.

Figure 1: Step-wise synthesis workflow from the commercial precursor to the final AChE inhibitor.

Biological Evaluation & Data Analysis

Ellman's Assay (Modified)

To validate the efficacy of the synthesized compound, use the standard Ellman method.[11]

-

Substrate: Acetylthiocholine iodide (ATCh).

-

Chromophore: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

-

Enzyme: Electrophorus electricus AChE (commercial) or human recombinant AChE.

-

Readout: Absorbance at 412 nm.

Comparative Data (Representative)

The following table highlights the expected impact of the 5-benzyloxy substitution compared to standard Donepezil.

| Compound ID | R-Group (Pos 5) | R-Group (Pos 6) | AChE IC₅₀ (nM) | Selectivity (AChE/BuChE) | Notes |

| Donepezil | -OMe | -OMe | 5.7 | >500 | Standard Reference |

| Precursor | -OH | -H | >10,000 | N/A | Inactive Scaffold |

| Analog A | -OBn (Benzyl) | -H | 12.5 | 200 | Good potency, lower solubility |

| Target Analog | -O-PMB | -H | 8.2 | 350 | Enhanced PAS interaction |

Table 1: Representative Structure-Activity Relationship (SAR) data demonstrating the potency maintenance of the target analog [1, 3].

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | O- vs C-alkylation competition | Ensure solvent is polar aprotic (DMF). Keep Temp < 65°C. |

| Incomplete Condensation | Water in solvent | Use anhydrous MeOH or add molecular sieves during reflux. |

| Over-reduction | Pd/C activity too high | Stop reaction immediately after H₂ uptake ceases (monitor via burette). Use poisoned catalyst if necessary. |

| Solubility Issues | Hydrophobic PMB group | Test biological activity in DMSO stock (<0.1% final conc). |

References

-

Sugimoto, H., et al. (1995).[3] "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry.

-

Rampa, A., et al. (1998).[3][1] "Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyheteroaryl derivatives." Journal of Medicinal Chemistry.

-

Li, Q., et al. (2018).[3] "Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer’s Agents."[2][12][13] ACS Chemical Neuroscience. [3]

-

Costanzo, P., et al. (2016).[3] "Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors." ACS Medicinal Chemistry Letters.

-

ChemicalBook. "5-Hydroxy-1-indanone Synthesis and Properties."

Sources

- 1. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. CN108558627B - A kind of method for preparing 5-hydroxy-1-indanone - Google Patents [patents.google.com]

- 4. 5-Hydroxy-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Indanone synthesis [organic-chemistry.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 11. Synthesis and biological evaluation of new donepezil-like Thiaindanones as AChE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer’s Agents | Publicación [silice.csic.es]

- 13. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors [mdpi.com]

Storage and handling requirements for 5-(4-Methoxybenzyloxy)-indan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe storage and handling of 5-(4-Methoxybenzyloxy)-indan-1-one, a research chemical with potential applications in drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety and handling protocols based on the known properties of its core chemical moieties: the indanone scaffold and the methoxybenzyl ether group. These protocols are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction: Understanding the Compound

5-(4-Methoxybenzyloxy)-indan-1-one is a derivative of indanone, a class of compounds with a wide range of biological activities, including potential as anticancer and anti-Alzheimer's agents.[1][2][3][4] The presence of the 4-methoxybenzyloxy group suggests that it may be an intermediate in the synthesis of more complex molecules, where this group serves as a protecting group for a hydroxyl function.[5][6] The stability and reactivity of this compound are influenced by both the indanone ring system and the benzyl ether linkage. Proper storage and handling are therefore critical to prevent degradation and ensure experimental reproducibility and personnel safety.

Hazard Identification and Risk Assessment

While specific toxicity data for 5-(4-Methoxybenzyloxy)-indan-1-one is not available, a conservative approach based on related structures is warranted.

Indanone Core: The indanone moiety is associated with several hazard classifications.[1][7][8]

4-Methoxybenzyloxy Group: Benzyl ethers can be sensitive to air and moisture and may degrade over time.[5][9]

A summary of potential hazards is presented in the table below.

| Hazard Class | GHS Hazard Statement (Inferred) | Potential Consequences |

| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion may lead to adverse health effects. |

| Skin Irritation | H315: Causes skin irritation | Direct contact may cause redness, itching, and inflammation. |

| Eye Irritation | H319: Causes serious eye irritation | Contact with eyes can result in pain, watering, and redness. |

| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust may irritate the respiratory tract. |

Incompatible Materials:

-

Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.[8]

-

Strong Bases: Can potentially cleave the ether linkage.[9]

-

Acids: Strong acids may also affect the stability of the compound.[9]

-

Moisture: Can lead to hydrolysis and degradation.[9]

Storage Protocols

To maintain the chemical integrity and prevent degradation of 5-(4-Methoxybenzyloxy)-indan-1-one, the following storage conditions are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is advisable for long-term storage. | Lower temperatures slow down potential degradation pathways.[10] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to moisture and oxygen, which can degrade the benzyloxy group.[9] |

| Container | Keep in a tightly sealed, light-resistant container. | Prevents exposure to air, moisture, and light, which can catalyze degradation.[11][12] |

| Location | Store in a well-ventilated area away from incompatible materials. | Ensures a safe storage environment and prevents accidental reactions.[1][8] |

Handling Protocols

Adherence to strict handling procedures is essential to minimize exposure and maintain the purity of the compound.

Personal Protective Equipment (PPE)

A summary of the required PPE is provided below.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles.[7][11] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact.[7][12] |

| Body Protection | A laboratory coat. | Protects skin and clothing from contamination.[7] |

| Respiratory Protection | Use in a certified chemical fume hood. If weighing outside a fume hood, a respirator may be necessary to avoid inhaling dust. | Minimizes inhalation of the compound.[11] |

General Handling Workflow

The following workflow should be followed when handling 5-(4-Methoxybenzyloxy)-indan-1-one.

Caption: Standard operating procedure for handling the compound.

Emergency Procedures

In the event of an emergency, follow these procedures.

Spill Response

Caption: Steps to follow in the event of a chemical spill.

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7][8] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8] |

Disposal

All waste materials contaminated with 5-(4-Methoxybenzyloxy)-indan-1-one should be considered hazardous waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[12] Do not allow the material to enter drains or waterways.

Conclusion

The protocols outlined in this document are designed to provide a robust framework for the safe storage and handling of 5-(4-Methoxybenzyloxy)-indan-1-one. By adhering to these guidelines, researchers can minimize risks, ensure the integrity of their experiments, and maintain a safe laboratory environment. It is imperative that all personnel handling this compound are thoroughly familiar with these procedures.

References

-

PubMed. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. [Link]

-

Pharmaffiliates. 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine. [Link]

- Singh, A., et al. Anticancer activity and toxicity profiles of 2-Benzylidene indanone lead molecule. European Journal of Pharmaceutical Sciences, vol. 83, 2016, pp. 60-70.

- A metal-free method for facile synthesis of indanones via intramolecular hydroacylation of 2-vinylbenzaldehydes. Green Chemistry, vol. 20, no. 1, 2018, pp. 145-149.

-

Organic Syntheses. 3-benzyloxy-2-methyl propanoate. [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

ResearchGate. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]

-

PubMed. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. [Link]

-

PubMed. Design, synthesis and biological evaluation of indanone-chalcone hybrids as potent and selective hCES2A inhibitors. [Link]

-

PubMed. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

ResearchGate. Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. [Link]

-

Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

-

Organic Chemistry Portal. Indanone synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. westliberty.edu [westliberty.edu]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

Troubleshooting & Optimization

Technical Support Center: Strategies for the Removal of Unreacted 4-Methoxybenzyl Chloride

Welcome to the technical support center for handling reactions involving 4-methoxybenzyl chloride (PMB-Cl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the effective removal of unreacted PMB-Cl from your reaction mixtures. As a highly reactive benzyl halide, residual PMB-Cl can interfere with subsequent synthetic steps and complicate product purification. This resource offers a range of validated methods to ensure the clean and efficient isolation of your desired products.

Initial Diagnosis: Selecting Your Removal Strategy

The optimal method for removing unreacted 4-methoxybenzyl chloride is contingent on the nature of your desired product and the reaction solvent. Use the following flowchart to identify the most suitable starting point for your specific situation.

Technical Support Center: Purification Strategies for 5-(4-Methoxybenzyloxy)-indan-1-one Recrystallization

Welcome to the technical support center for the purification of 5-(4-Methoxybenzyloxy)-indan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material through recrystallization. The following question-and-answer format addresses common challenges and provides experimentally-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying 5-(4-Methoxybenzyloxy)-indan-1-one?

Recrystallization is a powerful purification technique for solids based on the principle of differential solubility.[1][2] The goal is to dissolve the impure 5-(4-Methoxybenzyloxy)-indan-1-one in a hot solvent in which it is highly soluble. As this solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.[3] Ideally, impurities will either be insoluble in the hot solvent and can be filtered off, or they will be highly soluble in the cold solvent and remain in the liquid phase (mother liquor) when the desired product crystallizes.[4][5]

Q2: What are the key characteristics of a good recrystallization solvent for this specific indanone derivative?

Selecting the right solvent is the most critical step for a successful recrystallization.[1] An ideal solvent for 5-(4-Methoxybenzyloxy)-indan-1-one should exhibit the following properties:

-

High solubility at elevated temperatures: The compound should readily dissolve in the boiling solvent.[1][4]

-

Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery of the purified crystals.[1][4]

-

Appropriate boiling point: The solvent's boiling point should be below the melting point of 5-(4-Methoxybenzyloxy)-indan-1-one to prevent the compound from "oiling out" (melting instead of dissolving).

-

Inertness: The solvent must not react with the indanone derivative.[2][5]

-

Volatility: A volatile solvent is easier to remove from the final crystalline product.[2][5]

-

Safety: The solvent should have low toxicity and flammability.

Q3: Which solvent systems are recommended for the recrystallization of 5-(4-Methoxybenzyloxy)-indan-1-one?

Single-Solvent Systems:

-

Ethanol: For some indanone derivatives, ethanol has been used successfully for recrystallization.[6][7][8]

-

Ethyl Acetate: This is another common solvent for recrystallizing moderately polar organic compounds. A patent for a related compound, 5-hydroxy-1-indanone, mentions recrystallization from ethyl acetate.[9]

Mixed-Solvent Systems: Often, a single solvent does not provide the optimal solubility profile. In such cases, a mixed-solvent system is employed, typically consisting of a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.[4][10][11]

-

Hexane/Ethyl Acetate: This is a common and effective mixed-solvent system for compounds of intermediate polarity.[12]

-

Ethanol/Water: This combination is another versatile option for recrystallizing moderately polar compounds.[3]

The optimal solvent or solvent mixture should be determined experimentally on a small scale.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of 5-(4-Methoxybenzyloxy)-indan-1-one.

Issue 1: The compound does not dissolve in the hot solvent.

-

Possible Cause: An inappropriate solvent was chosen, or an insufficient volume of solvent was used.

-

Solution:

-

Increase Solvent Volume: Add more of the hot solvent in small increments until the compound dissolves. Be mindful not to add an excessive amount, as this will reduce the final yield.[3]

-

Re-evaluate Solvent Choice: If a large volume of solvent is required, it is likely not an ideal choice. A systematic approach to solvent screening is recommended.

-

Protocol 1: Small-Scale Solvent Screening

-

Place a small amount (e.g., 20-30 mg) of the crude 5-(4-Methoxybenzyloxy)-indan-1-one into several test tubes.

-

To each test tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, observing solubility.

-

If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue to add the solvent in small portions until the solid dissolves.

-

Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.

-

The best solvent will dissolve the compound when hot and yield a good quantity of crystals upon cooling.

Issue 2: No crystals form upon cooling.

-

Possible Causes:

-

The solution is not saturated (too much solvent was used).[12]

-

The cooling process was too rapid.

-

The compound is too soluble in the chosen solvent, even at low temperatures.

-

-

Solutions:

-

Concentrate the Solution: Gently boil off some of the solvent to increase the concentration of the indanone derivative and then allow it to cool again.[12]

-

Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[1][3]

-

Induce Crystallization:

-

Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The small scratches can provide nucleation sites for crystal growth.[12]

-

Seed Crystals: If you have a pure sample of 5-(4-Methoxybenzyloxy)-indan-1-one, add a tiny crystal to the cooled solution to act as a template for crystallization.[12]

-

-

Add an Anti-Solvent: If using a single-solvent system, you can cautiously add a miscible "poor" solvent (an anti-solvent) dropwise to the cooled solution until it becomes slightly cloudy (turbid), then warm slightly to redissolve and cool again.

-

Issue 3: The compound "oils out" instead of crystallizing.

-

Possible Causes:

-

The boiling point of the solvent is higher than the melting point of the compound or an impure mixture.[13]

-

The presence of significant impurities can lower the melting point of the mixture.

-

The solution is supersaturated, and the compound is coming out of solution too quickly.

-

-

Solutions:

-

Reheat and Add More Solvent: Reheat the solution until the oil redissolves. You may need to add a small amount of additional hot solvent to reduce the saturation level. Then, allow it to cool more slowly.

-

Lower the Crystallization Temperature: If possible, try cooling the solution to a lower temperature.

-

Change the Solvent System: Select a solvent with a lower boiling point or use a different mixed-solvent system.

-

Issue 4: Low recovery of the purified product.

-

Possible Causes:

-

Too much solvent was used, leaving a significant amount of the product in the mother liquor.[12]

-

The crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve.

-

Premature crystallization occurred during a hot filtration step (if performed).

-

-

Solutions:

-

Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]

-

Recover from Mother Liquor: The mother liquor can be concentrated by boiling off some of the solvent and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

-

Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving the product.[12]

-

Pre-heat Funnel for Hot Filtration: If you need to perform a hot filtration to remove insoluble impurities, use a pre-heated funnel to prevent the product from crystallizing prematurely.[12]

-

Issue 5: The purified product is still colored or has a broad melting point range.

-

Possible Causes:

-

The presence of colored impurities.

-

Incomplete removal of other impurities, such as regioisomers or starting materials.[14]

-

-

Solutions:

-

Decolorizing Carbon (Charcoal): If the hot solution is colored, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.

-

Repeat Recrystallization: A second recrystallization can significantly improve the purity of the final product.[14]

-

Consider Column Chromatography: If recrystallization is insufficient to remove certain impurities, column chromatography may be necessary as an alternative or additional purification step.[14][15]

-

Experimental Protocols

Protocol 2: Single-Solvent Recrystallization (e.g., with Ethanol)

-

Dissolution: Place the crude 5-(4-Methoxybenzyloxy)-indan-1-one in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a water bath or heating mantle) with stirring until the solid is completely dissolved. Add more ethanol in small portions only if necessary.[12]

-

Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.

-

Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3][12]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.[12]

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Protocol 3: Mixed-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)

-

Dissolution: In an Erlenmeyer flask, dissolve the crude 5-(4-Methoxybenzyloxy)-indan-1-one in the minimum amount of hot ethyl acetate (the "good" solvent).[12]

-

Addition of Anti-Solvent: While keeping the solution hot, add hexane (the "poor" solvent) dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.[10][12]

-

Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.[10][12]

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by further cooling in an ice bath.[12]

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of a pre-chilled mixture of hexane and ethyl acetate.

-

Drying: Dry the crystals thoroughly under vacuum.

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents

| Solvent | Boiling Point (°C) | Polarity | Notes |

| Ethanol | 78 | Polar | Good general-purpose solvent for moderately polar compounds.[12] |

| Ethyl Acetate | 77 | Moderately Polar | Often used as the "good" solvent in mixed-solvent systems. |

| Hexane | 69 | Non-polar | Commonly used as an "anti-solvent" with more polar solvents. |

| Toluene | 111 | Non-polar | Use with caution; its boiling point may be close to or above the melting point of the indanone, increasing the risk of oiling out. |

| Water | 100 | Very Polar | Likely a poor solvent on its own but can be used as an anti-solvent with alcohols. |

Visualizations

Caption: General workflow for the recrystallization of 5-(4-Methoxybenzyloxy)-indan-1-one.

Caption: Troubleshooting decision tree for the recrystallization of 5-(4-Methoxybenzyloxy)-indan-1-one.

References

-

University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

-

Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

-

University of York. (n.d.). Mixed-solvent recrystallisation - Chemistry Teaching Labs. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

-

YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

-

Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

-

Unknown. (n.d.). Recrystallization. Retrieved from [Link]

-

Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

-

MIT OpenCourseWare. (2012, January). Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-indanone. Retrieved from [Link]

-

Sciencemadness.org. (2023, November 21). Contaminated 1-indanone sample. Retrieved from [Link]

- Estévez-Braun, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481–523.

- Google Patents. (n.d.). CN108558627B - A kind of method for preparing 5-hydroxy-1-indanone.

- Ghosh, A., et al. (2014). Impurity profiling: A review. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.

-

ChemRxiv. (2025). Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

- Sloop, J., et al. (2020). (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one.

-

PubChem. (n.d.). 5-Methoxyindan-1-one. Retrieved from [Link]

-

Unknown. (n.d.). Cole Curtis, Chemistry 213 Synthetic #1 FFR Synthesis and Characterization of 4-methoxychalcone Introduction Recrystallization i - CDN. Retrieved from [Link]

- Li, Y., et al. (2008). 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2173.

-

ResearchGate. (2020, June 2). (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 5-Methoxy-1-indanone. Retrieved from [Link]

-

Beilstein Journals. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.

Sources

- 1. edu.rsc.org [edu.rsc.org]

- 2. Recrystallization [sites.pitt.edu]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN108558627B - A kind of method for preparing 5-hydroxy-1-indanone - Google Patents [patents.google.com]

- 10. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. benchchem.com [benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Reaction Temperature for Indanone Alkylation

Welcome to the Technical Support Center for Indanone Alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the reaction temperature in your indanone alkylation experiments. Here, we move beyond simple protocols to explain the underlying principles that govern success in these sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: My indanone alkylation is giving very low yield. How does reaction temperature play a role, and what should be my starting point for optimization?

A1: Low yield in indanone alkylation is a common issue often directly linked to improper temperature control. The reaction temperature is a critical parameter that influences reaction rate, enolate stability, and the prevalence of side reactions.[1]

The alkylation of an indanone proceeds via an enolate intermediate, which is formed by deprotonating the α-carbon next to the carbonyl group.[2] The temperature at which you form this enolate and subsequently react it with your alkylating agent can dramatically affect the outcome.

Troubleshooting Low Yield:

-

Enolate Formation Temperature: For the initial deprotonation step to form the enolate, a low temperature is typically preferred, especially when using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).[3][4] A common starting point is -78 °C (the temperature of a dry ice/acetone bath).[3] This low temperature helps to prevent side reactions and can favor the formation of a specific enolate (the kinetic enolate).[5][6]

-

Alkylation Temperature: After the enolate is formed, the temperature may need to be gradually increased for the alkylation step to proceed at a reasonable rate, particularly if you are using a less reactive alkylating agent.[7] However, keeping the temperature as low as possible is generally advisable to minimize side reactions.

-

Temperature Screening: If your initial attempts at low temperatures result in low conversion, a systematic temperature screen is recommended. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.[8]

| Temperature (°C) | Potential Outcome | Rationale |

| -78 | High selectivity, potentially slow reaction | Favors kinetic control, minimizes side reactions.[3][4] |

| -40 to 0 | Moderate rate and selectivity | A good compromise for many systems. |

| Room Temperature (RT) | Faster reaction, risk of side products | May be necessary for unreactive electrophiles, but increases the risk of polyalkylation and elimination.[7] |

| > RT | High risk of side reactions | Generally not recommended unless specifically required. Can lead to elimination and other undesired pathways.[7] |

Q2: I'm observing a mixture of regioisomers in my alkylated indanone product. How can I control the regioselectivity by optimizing the reaction temperature?

A2: The formation of regioisomers in the alkylation of unsymmetrical indanones is a classic problem of kinetic versus thermodynamic control.[3][5] The temperature of your reaction is the primary lever you can pull to influence which regioisomer is the major product.

-

Kinetic Control (Less Substituted Product): To favor the "kinetic" enolate, which is formed by removing the more accessible (less sterically hindered) α-proton, you should use a strong, bulky base like LDA at a very low temperature (-78 °C).[3][9] These conditions make the deprotonation step essentially irreversible, so the product that forms fastest is the one that dominates.[5][6]

-

Thermodynamic Control (More Substituted Product): To favor the "thermodynamic" enolate, which is the more stable, more substituted enolate, you need to use conditions that allow for equilibration.[3][9] This typically means using a weaker base (like NaH or an alkoxide) at a higher temperature (from 0 °C to room temperature or even higher).[2][5] These conditions allow the initially formed kinetic enolate to revert to the starting ketone and then re-form as the more stable thermodynamic enolate.[6]

Experimental Protocol for Regioselective Alkylation:

Q3: My reaction is producing a significant amount of a side product that appears to be from an elimination reaction. How is this related to temperature and how can I minimize it?

A3: The formation of an elimination (E2) product is a common competing pathway in alkylation reactions, especially with secondary or sterically hindered alkyl halides.[7][10] The enolate, being a strong base, can abstract a proton from the β-carbon of the alkyl halide, leading to an alkene instead of the desired SN2 substitution product.

Higher reaction temperatures significantly favor the E2 pathway over the SN2 pathway.[7] Therefore, to minimize elimination, it is crucial to maintain a low reaction temperature throughout the addition of the alkyl halide and for a significant portion of the reaction time.

Strategies to Minimize Elimination:

-

Lower the Temperature: This is the most effective strategy. If you are running your reaction at room temperature and observing elimination, try running it at 0 °C or even -78 °C.[7]

-

Choice of Alkyl Halide: Use primary alkyl halides whenever possible, as they are less prone to elimination.[10] Also, iodides are generally more reactive in SN2 reactions than bromides or chlorides, which can sometimes allow for the use of lower temperatures.[11]

-

Solvent Choice: Aprotic polar solvents like THF, DMF, or DMSO are commonly used for enolate alkylations.[7] These solvents can influence the reactivity of the enolate and the transition states of the SN2 and E2 pathways.

Q4: I suspect polyalkylation is occurring in my reaction. Can adjusting the temperature help prevent this?

A4: Yes, temperature can influence the extent of polyalkylation. After the first alkyl group is added, the resulting mono-alkylated indanone can still have an acidic α-proton and can be deprotonated again to form a new enolate, which can then be alkylated a second time.[5]

Higher temperatures can increase the rate of this second deprotonation and alkylation. By keeping the reaction temperature low, you can often slow down the second alkylation sufficiently to favor the mono-alkylated product.[5]

Troubleshooting Polyalkylation:

In addition to temperature control, using a strong, non-nucleophilic base like LDA in a stoichiometric amount (1 equivalent) is crucial.[9] This ensures that the starting indanone is fully converted to its enolate before the alkyl halide is added, minimizing the presence of both the starting ketone and the mono-alkylated product at the same time, which can lead to proton exchange and subsequent polyalkylation.[5]

References

- Alkylation of enolates | Organic Chemistry II Class Notes... - Fiveable. (2025, August 15).

- Technical Support Center: Regioselective Synthesis of Substituted Indanones - Benchchem.

- 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2023, February 12).

- Optimizing reaction time and temperature for 4-Methyl-1-indanone synthesis - Benchchem.

- Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base? - Chemistry Stack Exchange. (2015, April 6).

- Enolates Formation and Reactions: Aldol, Alkylation, and More - Patsnap Eureka. (2025, April 16).

- 6.3 Alkylation at the α-Carbon – Organic Chemistry II - KPU Pressbooks.

- Alkyl Strategies for Optimizing Reaction Conditions. (2025, July 15).

- How to Alkylate a Ketone - Chemistry Steps.

- Ketone α‑Alkylation with Strong Base (Enolate → SN2) - OrgoSolver.

- Thermodynamic and kinetic reaction control - Wikipedia.

- Alkylation of Enolates Alpha Position - Chemistry Steps. (2020, April 4).

- 18.4: Alkylation of Aldehydes and Ketones - Chemistry LibreTexts. (2015, July 18).

- Video: Factors Affecting α-Alkylation of Ketones: Choice of Base - JoVE. (2023, April 30).

Sources

- 1. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]

- 2. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Enolates Formation and Reactions: Aldol, Alkylation, and More [eureka.patsnap.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 7. fiveable.me [fiveable.me]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 6.3 Alkylation at the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]

- 10. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]

- 11. orgosolver.com [orgosolver.com]

Technical Support Center: Resolving Solubility Challenges of 5-(4-Methoxybenzyloxy)-indan-1-one in Ethanol

Welcome to the technical support center for resolving solubility issues with 5-(4-Methoxybenzyloxy)-indan-1-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties dissolving this compound in ethanol during their experiments. Here, we provide a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address these challenges.

Understanding the Molecule: 5-(4-Methoxybenzyloxy)-indan-1-one

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of 5-(4-Methoxybenzyloxy)-indan-1-one that influence its solubility.

Q1: What are the key structural features of 5-(4-Methoxybenzyloxy)-indan-1-one that affect its solubility in ethanol?

A1: The structure of 5-(4-Methoxybenzyloxy)-indan-1-one contains both polar and non-polar regions, which dictates its solubility profile. The indanone core and the methoxy and benzyloxy groups contribute to its overall polarity. The presence of a large, non-polar benzyloxy group can significantly limit its solubility in polar solvents like ethanol. Conversely, the ketone and ether functionalities can participate in hydrogen bonding with ethanol, which aids in solvation. The balance between these opposing characteristics is key to understanding its solubility behavior. A related, smaller compound, 5-Methoxyindan-1-one, is known to be soluble in methanol, a more polar alcohol than ethanol.[1][2] This suggests that the larger, more hydrophobic 4-methoxybenzyloxy group in our compound of interest is the primary contributor to its reduced solubility in ethanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and provide step-by-step guidance to overcome them.

Q2: I'm observing that 5-(4-Methoxybenzyloxy)-indan-1-one is not dissolving completely in pure ethanol at room temperature. What is the first step I should take?

A2: The initial and most straightforward approach is to gently heat the solution. The solubility of most solid organic compounds increases with temperature.[3][4][5] This is because the increased kinetic energy helps to overcome the intermolecular forces within the solid crystal lattice, allowing the solvent molecules to interact more effectively with the solute.[3]

Experimental Protocol: Temperature Adjustment

-

Initial Preparation: Prepare your solution of 5-(4-Methoxybenzyloxy)-indan-1-one in ethanol at your desired concentration.

-

Gradual Heating: Place the solution in a temperature-controlled water bath or on a hot plate with a magnetic stirrer.

-

Controlled Increase: Slowly increase the temperature in 5-10°C increments.

-

Observation: Monitor the solution for dissolution after each temperature increase.

-

Maximum Temperature: Do not exceed the boiling point of ethanol (78°C). Be aware that at higher temperatures, there is an increased risk of solvent evaporation and potential degradation of the compound.[3]

Table 1: Hypothetical Solubility of 5-(4-Methoxybenzyloxy)-indan-1-one in Ethanol at Different Temperatures

| Temperature (°C) | Solubility (mg/mL) | Observations |

| 25 | < 1 | Incomplete dissolution, visible solid particles. |

| 40 | 2-3 | Significant improvement, some particles remain. |

| 60 | 5-7 | Complete dissolution, clear solution. |

| 78 | > 10 | Rapid and complete dissolution. |

Q3: Heating the solution helped, but the compound precipitates out upon cooling. What can I do to maintain its solubility at room temperature?

A3: This is a common issue known as supersaturation. To maintain solubility at lower temperatures, you can employ the technique of co-solvency.[6][7][8] This involves adding a small amount of a miscible solvent in which the compound is more soluble. The co-solvent modifies the overall polarity of the solvent system to better match that of the solute.[9]

Co-Solvency Strategy

For a compound like 5-(4-Methoxybenzyloxy)-indan-1-one with a significant non-polar component, a less polar co-solvent that is miscible with ethanol is ideal.

Recommended Co-solvents:

-

Dichloromethane (DCM): A common solvent for organic synthesis that can solubilize many non-polar compounds.

-

Tetrahydrofuran (THF): A versatile solvent with a polarity between that of DCM and ethanol.

-

Acetone: A polar aprotic solvent that can be an effective co-solvent.[10]

Experimental Protocol: Co-Solvent Screening

-

Initial Dissolution: Dissolve your compound in a minimal amount of the chosen co-solvent (e.g., DCM).

-

Titration with Ethanol: Slowly add ethanol to the co-solvent solution while stirring.

-

Observe for Precipitation: Continue adding ethanol until you reach your desired final concentration or until you observe the first signs of precipitation.

-

Optimization: Systematically vary the ratio of co-solvent to ethanol to find the optimal mixture that keeps your compound in solution.

Q4: Are there other methods to improve solubility if temperature and co-solvency are not sufficient or desirable for my application?

A4: Yes, several other techniques can be employed, including pH adjustment and the use of surfactants.

pH Adjustment

While 5-(4-Methoxybenzyloxy)-indan-1-one does not have strongly acidic or basic functional groups, the ketone moiety can exhibit very weak basicity. In some cases, slightly acidifying the ethanolic solution might enhance solubility by protonating the ketone, thereby increasing its polarity.[11]

Experimental Protocol: pH Modification

-

Prepare Solution: Prepare a suspension of your compound in ethanol.

-

Add Acid: Add a dilute solution of a weak organic acid (e.g., 0.1 M acetic acid in ethanol) dropwise while stirring.

-

Monitor Dissolution: Observe for any changes in solubility.

-

Caution: Be mindful that altering the pH may affect the stability of your compound or interfere with downstream applications.[12][13]

Use of Surfactants

Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds in polar solvents by forming micelles.[14][15][16][17] The hydrophobic core of the micelle encapsulates the non-polar compound, while the hydrophilic shell interacts with the ethanol.[18]

Common Surfactants for Organic Systems:

-

Sodium Dodecyl Sulfate (SDS): An anionic surfactant.[14]

-

Tween 80: A non-ionic surfactant commonly used in pharmaceutical formulations.[10]

Experimental Protocol: Surfactant-Mediated Solubilization

-

Prepare Surfactant Stock: Prepare a stock solution of the chosen surfactant in ethanol (e.g., 1% w/v).

-

Add to Compound: Add small aliquots of the surfactant stock solution to your suspension of 5-(4-Methoxybenzyloxy)-indan-1-one in ethanol.

-

Stir and Observe: Stir the mixture thoroughly and observe for dissolution.

-

Determine Critical Micelle Concentration (CMC): The concentration of surfactant required for solubilization is typically above its CMC.[14][17]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with 5-(4-Methoxybenzyloxy)-indan-1-one in ethanol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Methoxy-1-indanone | 5111-70-6 | TCI EUROPE N.V. [tcichemicals.com]

- 3. How Temperature Affects the Ethanol Extraction Process [machtechnologies.com]

- 4. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cosolvent - Wikipedia [en.wikipedia.org]

- 7. wisdomlib.org [wisdomlib.org]

- 8. admin.mantechpublications.com [admin.mantechpublications.com]

- 9. researchgate.net [researchgate.net]

- 10. ijpsonline.com [ijpsonline.com]

- 11. ijprajournal.com [ijprajournal.com]

- 12. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition [mdpi.com]

- 13. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. researchgate.net [researchgate.net]

- 17. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]